molecular formula C17H18N2O5S B2629665 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide CAS No. 2097884-25-6

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide

Cat. No.: B2629665
CAS No.: 2097884-25-6
M. Wt: 362.4
InChI Key: RKPCVWHEEQAFCV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate:

    Preparation of the Thiophene Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use in the development of enzyme inhibitors due to its structural complexity.

Medicine:

  • Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry:

  • Utilized in the synthesis of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The benzodioxole and thiophene rings can engage in π-π stacking interactions, while the diamide linkage can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methylpropyl]ethanediamide: Lacks the thiophene ring, making it less versatile in electronic applications.

    N-(2H-1,3-benzodioxol-5-yl)-N’-[3-(thiophen-3-yl)propyl]ethanediamide: Lacks the hydroxyl group, potentially reducing its solubility and reactivity.

Uniqueness:

  • The presence of both benzodioxole and thiophene rings, along with the hydroxyl group, makes N-(2H-1,3-benzodioxol-5-yl)-N’-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide unique in its ability to participate in diverse chemical reactions and interactions.

This compound’s structural complexity and functional versatility make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-17(22,7-11-4-5-25-8-11)9-18-15(20)16(21)19-12-2-3-13-14(6-12)24-10-23-13/h2-6,8,22H,7,9-10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPCVWHEEQAFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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